1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine
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Overview
Description
1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a dimethylmethanamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-(trifluoromethoxy)aniline.
Formation of Intermediate: The aniline derivative is then reacted with formaldehyde and dimethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have applications in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N,N-dimethylmethanamine is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring, combined with a dimethylmethanamine moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO/c1-15(2)6-7-3-4-9(8(11)5-7)16-10(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQZLZBCFZJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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